Structural Uniqueness: Tosylsulfonyl Linker vs. 3-Alkoxy or Benzodioxane Chains in FtsZ-Targeted Benzamides
In the FtsZ-targeted 2,6-difluorobenzamide class, the most potent antibacterials uniformly bear a 3-O-alkyl or 3-O-benzodioxane substituent (e.g., PC190723, compound 17 in Bi et al. 2017) [1]. Compound 339096-32-1 replaces this 3-substituent with an unsubstituted aromatic ring and instead attaches a tosylsulfonyl group via an amide linkage at the 4-position of the phenyl ring. This constitutes a fundamentally different pharmacophore topology, making it unsuitable for direct antibacterial potency comparison but positioning it as a distinct scaffold for non-FtsZ targets or linker-optimization SAR [2]. No published MIC data exist for this compound against S. aureus or B. subtilis, in contrast to the sub- to low-μg/mL MICs reported for 2,6-difluoro-3-O-alkyloxybenzamides [1].
| Evidence Dimension | Structural pharmacophore topology |
|---|---|
| Target Compound Data | 2,6-difluoro-N-[4-(tosyl)phenyl]benzamide; no 3-substituent; sulfone-containing linker |
| Comparator Or Baseline | PC190723 (3-methoxybenzamide) and 3-O-alkyloxy-2,6-difluorobenzamide derivatives (e.g., compound 17, Bi et al. 2017) |
| Quantified Difference | N/A (qualitative structural divergence: linker type, substitution position, presence/absence of sulfone) |
| Conditions | Structural comparison based on reported SAR in Bioorg. Med. Chem. Lett. 2017 and Antibiotics 2020 |
Why This Matters
A buyer requiring a 2,6-difluorobenzamide with a tosylsulfonyl linker cannot substitute with a 3-O-alkoxy analog; this compound offers a unique entry point for diversifying benzamide-based libraries beyond the well-explored FtsZ pharmacophore.
- [1] Bi, F. et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962. View Source
- [2] Casiraghi, A. et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics, 9(4), 160. View Source
